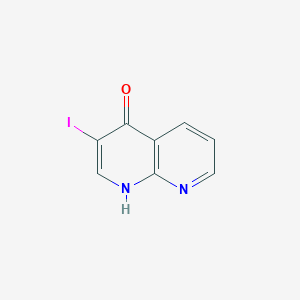
3-Iodo-1,8-naphthyridin-4-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iodo-1,8-naphthyridin-4-ol is a chemical compound with the CAS Number: 1989671-58-0 . It has a molecular weight of 272.05 . The IUPAC name for this compound is 3-iodo-1,8-naphthyridin-4-ol .
Synthesis Analysis
The synthesis of 1,8-naphthyridines, which includes 3-Iodo-1,8-naphthyridin-4-ol, has been a topic of considerable interest due to their diverse biological activities and photochemical properties . The synthesis involves multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1 H -pyrrolo [2,3- b ]pyridin-2 (3 H )-one .Molecular Structure Analysis
The InChI code for 3-Iodo-1,8-naphthyridin-4-ol is 1S/C8H5IN2O/c9-6-4-11-8-5 (7 (6)12)2-1-3-10-8/h1-4H, (H,10,11,12) .Physical And Chemical Properties Analysis
3-Iodo-1,8-naphthyridin-4-ol is a solid compound .Aplicaciones Científicas De Investigación
Medicinal Chemistry
1,8-Naphthyridines have emerged as an important class of heterocyclic compounds due to their diverse biological activities . For example, Gemifloxacin, a compound containing a 1,8-naphthyridine core, has reached the drug market for the treatment of bacterial infections .
Photochemical Properties
1,8-Naphthyridines also have unique photochemical properties . This makes them useful in various applications where these properties can be leveraged.
Ligands
This class of heterocycles finds use as ligands . Ligands are ions or molecules that bind to a central metal atom to form a coordination complex.
Components of Light-Emitting Diodes (LEDs)
1,8-Naphthyridines are used as components of light-emitting diodes . LEDs are widely used in many devices for display and lighting purposes.
Dye-Sensitized Solar Cells
1,8-Naphthyridines are used in dye-sensitized solar cells . These are a type of solar cell that converts visible light into electrical energy.
Molecular Sensors
1,8-Naphthyridines are used in the development of molecular sensors . These sensors can detect changes in the physical and/or chemical conditions of the environment.
Self-Assembly Host-Guest Systems
1,8-Naphthyridines are used in self-assembly host-guest systems . These systems are a major topic of interest in nanotechnology.
Fluorescent Studies
1,8-Naphthyridines have been synthesized and found to be fluorescent in solution . These compounds were studied in the presence of Cu+ and Cu2+ ions and it was verified that the metal causes the quenching of their fluorescence emission, due to the formation of complexes between the naphthyridine and the metal .
Direcciones Futuras
1,8-Naphthyridines, including 3-Iodo-1,8-naphthyridin-4-ol, have wide applicability in medicinal chemistry and materials science . Therefore, the development of methods for the synthesis of 1,8-naphthyridines, including more ecofriendly, safe, and atom-economical approaches, will continue to be a focus of research .
Mecanismo De Acción
Target of Action
The primary targets of 3-Iodo-1,8-naphthyridin-4-ol are currently unknown. This compound belongs to the 1,8-naphthyridines class of heterocyclic compounds, which are known for their diverse biological activities
Mode of Action
It is known that 1,8-naphthyridines interact with their targets through various mechanisms, depending on the specific biological activity of the compound . The iodine atom in the 3-Iodo-1,8-naphthyridin-4-ol could potentially enhance its interaction with its targets.
Biochemical Pathways
1,8-naphthyridines are known to affect various biochemical pathways due to their diverse biological activities
Pharmacokinetics
The compound’s molecular weight is 272.05 , which suggests it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed.
Result of Action
The molecular and cellular effects of 3-Iodo-1,8-naphthyridin-4-ol’s action are currently unknown. As a member of the 1,8-naphthyridines class, it may exhibit diverse biological activities
Propiedades
IUPAC Name |
3-iodo-1H-1,8-naphthyridin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O/c9-6-4-11-8-5(7(6)12)2-1-3-10-8/h1-4H,(H,10,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSLWRUIYHVTXQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C(C2=O)I)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Iodo-1,8-naphthyridin-4-ol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methyl-2-{[4-(trifluoromethoxy)phenyl]amino}-1,3-thiazole-5-carboxylic acid](/img/structure/B2415150.png)
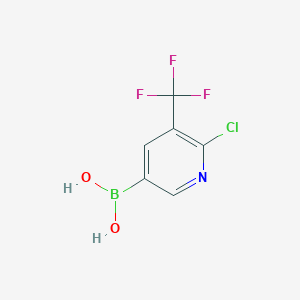
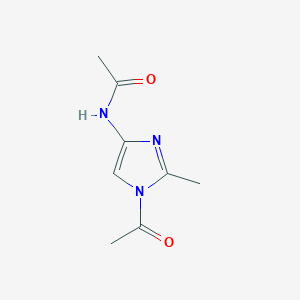
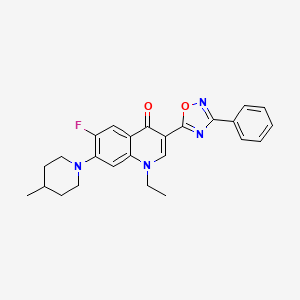
![2-[[(E)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]prop-2-enoyl]amino]benzoic acid](/img/structure/B2415157.png)
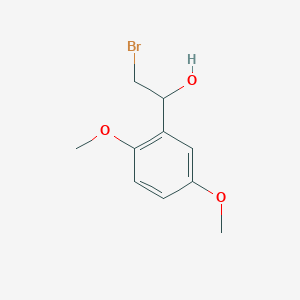

![9-methyl-4-oxo-2-(thiomorpholin-4-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2415163.png)
![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2415165.png)
![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2415166.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2415167.png)
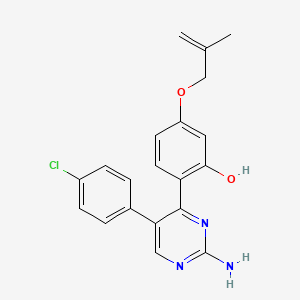
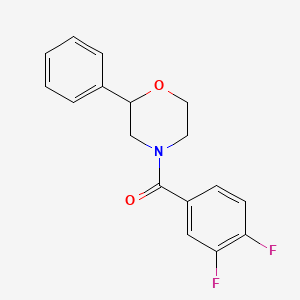
![N'-[(1Z)-(4-methylphenyl)methylidene]-1H,2H-naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B2415171.png)